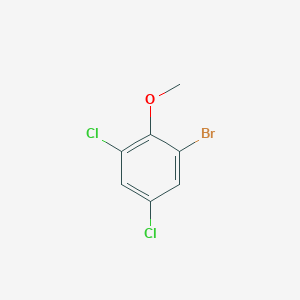

2-Bromo-4,6-dichloroanisole

Overview

Description

2-Bromo-4,6-dichloroanisole is a chemical compound with the molecular formula C7H5BrCl2O and a molecular weight of 255.93 . It is also known by its IUPAC name 1-bromo-3,5-dichloro-2-methoxybenzene .

Molecular Structure Analysis

The molecular structure of 2-Bromo-4,6-dichloroanisole consists of a benzene ring substituted with bromo, chloro, and methoxy groups . The InChI code for this compound is 1S/C7H5BrCl2O/c1-11-7-5(8)2-4(9)3-6(7)10/h2-3H,1H3 .Physical And Chemical Properties Analysis

2-Bromo-4,6-dichloroanisole is a solid compound . More detailed physical and chemical properties are not available in the sources I have access to.Scientific Research Applications

Environmental Science and Water Treatment : Chloroanisoles, including 2,4-dichloroanisole and 2,4,6-trichloroanisole, are known for producing earthy and musty odors in drinking water. Research has been conducted to understand the kinetics and mechanisms of their formation during water chlorination to minimize these odors (Zhang et al., 2016).

Chemical Synthesis and Catalysis : Studies have explored the use of glucose as a clean and renewable reductant in the Pd-nanoparticle-catalyzed reductive homocoupling of chloroarenes, including 4-chloroanisole, under mild conditions (Monopoli et al., 2010).

Analytical Chemistry : Techniques for the simultaneous determination of chloroanisoles and their precursors in water have been developed. This includes methods like simultaneous dispersive liquid-liquid microextraction and derivatization followed by gas chromatography (Bai et al., 2016).

Organic Compound Synthesis : Research on the preparation of polychloroanisidine and fluorochloroanisole derivatives has been conducted, demonstrating various methods for chlorination and methoxylation (Kim et al., 1974).

Atmospheric Chemistry : Studies on bromochloromethoxybenzenes in the marine troposphere of the Atlantic Ocean have indicated that various halogenated anisoles, including chloroanisoles, have mixed biogenic and anthropogenic origins (Führer & Ballschmiter, 1998).

Pharmacology and Toxicology : The metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, which is a psychoactive drug, has been investigated to understand its metabolic pathways and identify its urinary metabolites (Kanamori et al., 2002).

Mechanism of Action

- The aromaticity of the benzene ring is maintained during reactions, allowing it to undergo electrophilic aromatic substitution. This stability arises from the delocalization of π electrons in the six p orbitals above and below the benzene plane .

- The mechanism involves electrophilic aromatic substitution . Here are the steps:

- Step 2 (Fast) : A base removes a proton from the arenium ion, restoring aromaticity by forming a C-C double bond. The result is a substituted benzene ring .

Target of Action

Mode of Action

properties

IUPAC Name |

1-bromo-3,5-dichloro-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrCl2O/c1-11-7-5(8)2-4(9)3-6(7)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEYKUHBCPJRXGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Br)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501335045 | |

| Record name | 2-Bromo-4,6-dichloroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501335045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4,6-dichloroanisole | |

CAS RN |

60633-26-3 | |

| Record name | 2-Bromo-4,6-dichloroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501335045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

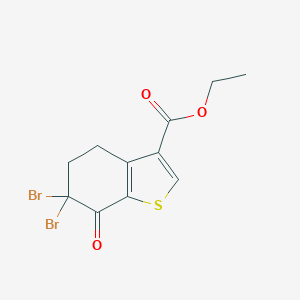

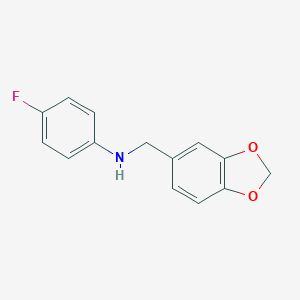

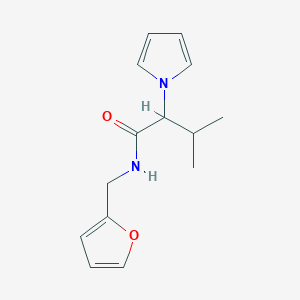

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(3-Fluorobenzyl)sulfanyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B358684.png)

![1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B358686.png)

![N'-Benzo[1,3]dioxol-5-ylmethyl-N,N-dimethyl-propane-1,3-diamine](/img/structure/B358701.png)

![2-{2-[(2-Fluorobenzyl)amino]ethoxy}ethanol](/img/structure/B358739.png)